N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16340873
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H24N4O2/c1-12(2)19-10-17(18-11-22-25(13(3)4)20(18)24-19)21(27)23-16-8-6-15(7-9-16)14(5)26/h6-13H,1-5H3,(H,23,27) |
| Standard InChI Key | NSAJLUVHUBALPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a unique bicyclic structure that incorporates both pyrazole and pyridine rings, known for their diverse biological activities. The presence of an acetyl group and two isopropyl groups attached to the nitrogen and carbon atoms of the pyrazole ring contributes to its potential biological activity and applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be approached through several methods. A common strategy involves the use of readily available starting materials that undergo nucleophilic substitution and cyclization reactions. One efficient synthetic route employs the Japp–Klingemann reaction followed by cyclization to form the pyrazolo[3,4-b]pyridine framework. This method benefits from operational simplicity and high yields.
| Synthesis Method | Description |
|---|---|
| Japp–Klingemann Reaction | Involves nucleophilic substitution and cyclization to form the pyrazolo[3,4-b]pyridine framework. |
| Starting Materials | Typically begins with 2-chloro-3-nitropyridines as precursors. |
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structural features may possess anti-inflammatory, analgesic, and anticancer properties. The presence of the pyrazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets. In vitro studies could further elucidate its mechanism of action, including enzyme inhibition or receptor binding affinity.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | May inhibit key enzymes like cyclooxygenases (COX). |
| Analgesic | Potential to reduce pain signaling pathways. |
| Anticancer | Interaction with specific biological targets involved in cancer pathways. |
Research Findings and Future Directions
Research indicates that compounds within this class may inhibit key enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins. Further studies are necessary to fully understand the therapeutic potential and safety profile of N-(4-acetylphenyl)-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
| Research Area | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit cyclooxygenases (COX). |
| Receptor Binding | Interaction with specific biological targets. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume